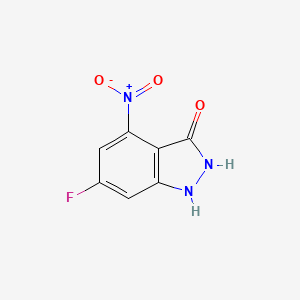

6-Fluoro-3-hydroxy-4-nitroindazole

Descripción

BenchChem offers high-quality 6-Fluoro-3-hydroxy-4-nitroindazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-3-hydroxy-4-nitroindazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-4-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O3/c8-3-1-4-6(7(12)10-9-4)5(2-3)11(13)14/h1-2H,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOWXHWFWNDJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646218 | |

| Record name | 6-Fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-19-4 | |

| Record name | 6-Fluoro-1,2-dihydro-4-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 6-Fluoro-3-hydroxy-4-nitroindazole

Architecture, Synthesis, and Functionalization of a Privileged Scaffold

Executive Summary

6-Fluoro-3-hydroxy-4-nitroindazole (CAS 885520-19-4) represents a high-value heterocyclic building block in modern medicinal chemistry. Belonging to the class of indazolinones, this scaffold is distinguished by its dense functionalization pattern: a fluorine atom at C6 providing metabolic stability and electronic modulation, a nitro group at C4 serving as a masked aniline for solubility or amide coupling, and a hydroxyl/oxo moiety at C3 allowing for versatile cross-coupling transformations.

This guide provides a rigorous technical analysis of the compound, moving beyond basic identity to explore its tautomeric behavior, validated synthetic routes, and its strategic utility in the development of kinase inhibitors (e.g., VEGFR, GyrB) and immunomodulators.

Chemical Identity & Tautomeric Profile[1][2][3][4]

The reactivity of CAS 885520-19-4 is governed by the prototropic tautomerism between the 1H-indazol-3-ol (enol) and 1,2-dihydro-3H-indazol-3-one (keto) forms.

| Feature | Specification |

| CAS Number | 885520-19-4 |

| IUPAC Name | 6-Fluoro-4-nitro-1H-indazol-3-ol |

| Molecular Formula | C₇H₄FN₃O₃ |

| Molecular Weight | 197.12 g/mol |

| Key Tautomer | 6-Fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one (Solid state dominant) |

| pKa (Predicted) | ~5.8 (Acidic N-H due to electron-withdrawing Nitro/Fluoro) |

Tautomeric Implications for Synthesis

In solution, the equilibrium shifts based on solvent polarity.

-

Polar Protic Solvents (MeOH, Water): Stabilize the keto form via hydrogen bonding.

-

Basic Conditions: Deprotonation yields the indazol-3-olate anion , which is an ambident nucleophile. Alkylation can occur at N1 , N2 , or O3 , necessitating precise condition control (see Section 4).

Validated Synthetic Protocol

While direct commercial sourcing is possible, in-house preparation is often required for isotopic labeling or analog generation. The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) on a highly activated benzoate precursor.

Retrosynthetic Logic

The 4-nitro and 6-fluoro substituents on the indazole core map back to a 2,4-difluoro-6-nitrobenzoate precursor. The hydrazine acts as a dinucleophile, displacing the labile C2-fluorine (activated by ortho-nitro and ortho-ester groups) before cyclizing onto the ester.

Step-by-Step Methodology

Precursor: Ethyl 2,4-difluoro-6-nitrobenzoate Reagents: Hydrazine hydrate (N₂H₄·H₂O), Triethylamine (Et₃N), Ethanol (EtOH).

-

Preparation: Dissolve Ethyl 2,4-difluoro-6-nitrobenzoate (1.0 eq) in absolute EtOH (0.5 M concentration). Chill to 0°C.

-

Addition: Add Triethylamine (1.2 eq) followed by the dropwise addition of Hydrazine hydrate (1.1 eq). Note: The reaction is exothermic due to the high reactivity of the 2-fluoro position.

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If TLC indicates incomplete conversion, heat to reflux for 30 minutes.

-

Quench & Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in water and acidify to pH 3 with 1N HCl to precipitate the product.

-

Purification: Filter the yellow/orange solid. Recrystallize from EtOH/Water to yield 6-Fluoro-3-hydroxy-4-nitroindazole .

Mechanism of Action

The C2-fluorine is the most electrophilic site due to the inductive withdrawal of the adjacent nitro group and the resonance withdrawal of the ester. The hydrazine attacks C2 first (SNAr), followed by intramolecular nucleophilic acyl substitution at the ester to close the pyrazole ring.

Figure 1: Synthetic workflow from difluoronitrobenzoate to the target indazole.

Functionalization & Reactivity Landscape

The utility of CAS 885520-19-4 lies in its ability to serve as a divergent core. The three "handles" (C3-OH, C4-NO₂, C6-F) allow for orthogonal functionalization.

A. The C3-OH Switch: Chlorination vs. Alkylation

The C3-hydroxy group is rarely the final pharmacophore; it is typically converted to a leaving group or an ether.

-

Pathway 1: Chlorination (Suzuki Ready)

-

Protocol: Reflux in POCl₃ with a catalytic amount of DMF.

-

Product: 3-Chloro-6-fluoro-4-nitroindazole.

-

Utility: This intermediate is critical for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups at C3, a common feature in kinase inhibitors (e.g., Pazopanib analogs).

-

-

Pathway 2: O-Alkylation

-

Challenge: Competition between N1-alkylation and O3-alkylation.

-

Solution: Use of "Hard" electrophiles (e.g., MeI, dimethyl sulfate) and silver salts (Ag₂CO₃) favors O-alkylation . Use of "Soft" electrophiles or standard bases (K₂CO₃) often favors N1-alkylation .

-

B. The C4-Nitro Reduction

The nitro group is a steric block during C3 functionalization but is eventually reduced to an aniline.

-

Method: Fe/NH₄Cl or H₂/Pd-C.

-

Outcome: 4-Amino-6-fluoroindazole.

-

Application: The resulting amine is often acylated to form the hinge-binding motif of ATP-competitive inhibitors.

C. The C6-Fluoro Handle

Unlike typical aryl fluorides, the C6-F in this scaffold is deactivated for SNAr once the electron-withdrawing nitro group is reduced. However, in the nitro state, it can be displaced by strong nucleophiles (e.g., thiols, alkoxides) if harsh conditions are applied, though C2/C3 reactivity usually dominates.

Figure 2: Divergent synthesis pathways from the core scaffold.

Applications in Drug Discovery[1][6][7][8]

Kinase Inhibition (VEGFR/PDGFR)

Indazoles are bioisosteres of indoles and quinazolines. The 3-substituted-4-aminoindazole motif mimics the adenine ring of ATP.

-

Mechanism: The N1-H and N2 of the indazole often form hydrogen bonds with the "hinge region" (e.g., Glu/Cys residues) of the kinase ATP-binding pocket.

-

Role of 6-F: The fluorine atom modulates the pKa of the N-H bond, strengthening the hydrogen bond donor capability, and blocks metabolic oxidation at the C6 position (a common clearance site).

Bacterial Gyrase B (GyrB) Inhibitors

Recent literature highlights 3-substituted indazoles as potent inhibitors of DNA Gyrase B.

-

Design: The 3-hydroxy/3-oxo group can chelate the magnesium ion in the GyrB active site or interact with the Asp73 residue.

-

Advantage: The 4-nitro group provides a rigid geometry that, upon modification, fits into the hydrophobic pocket adjacent to the ATP site.

Safety & Handling

-

Explosion Hazard: As a nitro-aromatic compound, high-temperature processing should be approached with caution. Differential Scanning Calorimetry (DSC) is recommended before scaling >10g.

-

Toxicity: Indazoles are biologically active.[1] Handle as a potential mutagen and sensitizer. Use full PPE (nitrile gloves, fume hood).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the tautomeric equilibrium.

References

-

BenchChem. (2025).[1][2] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Retrieved from

-

National Institutes of Health (NIH). (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. J. Med. Chem. Retrieved from

-

MDPI. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. Molecules. Retrieved from

-

ChemScene. (n.d.). 2,4-Difluoro-6-nitrobenzoic acid (CAS 1690669-99-8) Product Page. Retrieved from

-

Organic Syntheses. (n.d.). Indazole Synthesis via Diazotization of o-Toluidine. Org.[3][4][5] Synth. Retrieved from

Sources

A Technical Guide to 6-Fluoro-4-nitro-1H-indazol-3-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 6-Fluoro-4-nitro-1H-indazol-3-ol, a heterocyclic compound with significant potential in drug discovery and development. The document details the molecule's chemical identity, a proposed synthetic pathway, predicted analytical characteristics, and its potential biological activities based on structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic compound, is a prominent scaffold in medicinal chemistry due to its diverse biological activities. The ability of the indazole ring system to mimic the purine core and participate in hydrogen bonding interactions has led to its incorporation into numerous therapeutic agents. The biological profile of indazole derivatives can be significantly modulated by substitution on the benzene and pyrazole rings.

The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. A nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and is a common feature in compounds with antimicrobial and antiproliferative activities. The 3-hydroxy-indazole tautomer is a key structural motif in many kinase inhibitors. The combination of these three functionalities on the indazole core in 6-Fluoro-4-nitro-1H-indazol-3-ol suggests a molecule with potentially unique and potent biological properties, making it a compelling target for synthesis and investigation.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 6-Fluoro-4-nitro-1H-indazol-3-ol

-

Molecular Formula: C₇H₄FN₃O₃

-

Molecular Weight: 197.13 g/mol

-

CAS Number: Not available (as of the last update)

The predicted physicochemical properties of 6-Fluoro-4-nitro-1H-indazol-3-ol are summarized in the table below. These values are computationally derived and provide a preliminary assessment of the molecule's druglikeness.

| Property | Predicted Value |

| logP | 1.5 - 2.5 |

| Topological Polar Surface Area (TPSA) | 90 - 110 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| pKa (most acidic) | 6.0 - 7.0 (hydroxyl group) |

| pKa (most basic) | -1.0 to -2.0 (pyrazole nitrogen) |

Proposed Synthesis of 6-Fluoro-4-nitro-1H-indazol-3-ol

A plausible synthetic route for 6-Fluoro-4-nitro-1H-indazol-3-ol is proposed, starting from the commercially available 2-amino-4-fluorobenzoic acid. This multi-step synthesis involves diazotization, sulfonation, and subsequent cyclization, followed by nitration.

Experimental Protocol

Step 1: Synthesis of 6-Fluoro-1H-indazol-3-ol

-

Suspend 2-amino-4-fluorobenzoic acid (1 equivalent) in deionized water and concentrated hydrochloric acid.

-

Cool the suspension in an ice bath and slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add a solution of sodium sulfite (2.5 equivalents) in water and continue stirring for 2 hours.

-

Add concentrated hydrochloric acid and reflux the mixture for 9 hours.

-

Cool the reaction to room temperature and adjust the pH to 5.5 with a saturated sodium bicarbonate solution.

-

Collect the precipitate by filtration, wash with deionized water, and dry to obtain 6-Fluoro-1H-indazol-3-ol.[1]

Step 2: Nitration of 6-Fluoro-1H-indazol-3-ol

-

To a cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 6-Fluoro-1H-indazol-3-ol (1 equivalent) while maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield 6-Fluoro-4-nitro-1H-indazol-3-ol.

Synthetic Workflow Diagram```dot

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Directions

6-Fluoro-4-nitro-1H-indazol-3-ol represents a promising, albeit currently uncharacterized, molecule with significant potential in drug discovery. The convergence of a fluoro substituent for enhanced pharmacokinetic properties, a nitro group for potential antiproliferative and antimicrobial effects, and a 3-hydroxy-indazole core for kinase inhibition makes it a high-priority target for synthesis and biological evaluation.

Future research should focus on the successful synthesis and purification of the compound, followed by comprehensive structural elucidation using the analytical techniques outlined in this guide. Subsequent in vitro screening against a panel of kinases and various microbial and parasitic strains will be crucial to validate its predicted biological activities and pave the way for further preclinical development.

References

-

Synthonix. 6-Fluoro-4-nitro-1H-indazole. [Link]

-

Mohamed, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. [Link]

-

Gesto, D., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2949. [Link]

-

PubChem. 6-amino-4-fluoro-1h-indazol-3-ol. [Link]

-

PubChem. 6-Nitroindazole. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

Sources

6-Fluoro-3-hydroxy-4-nitroindazole molecular weight and formula

Topic: 6-Fluoro-3-hydroxy-4-nitroindazole: Physicochemical Identity and Synthetic Methodology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

6-Fluoro-3-hydroxy-4-nitroindazole (6-F-4-NO2-Indazol-3-ol) represents a highly functionalized heterocyclic scaffold with significant utility in fragment-based drug discovery (FBDD). As a substituted indazole, it serves as a bioisostere for indole and purine systems, frequently integrated into kinase inhibitors and modulators of nitric oxide synthase (NOS). This guide provides a definitive physicochemical profile, a regiospecific synthetic protocol, and an analysis of the compound’s tautomeric behavior—a critical factor often overlooked in docking simulations and formulation.

Physicochemical Identity

The following data establishes the core identity of the molecule. Researchers should note that while "3-hydroxy" is the nomenclature standard, the compound predominantly exists as the indazolinone tautomer in the solid state.

| Property | Value | Notes |

| IUPAC Name | 6-Fluoro-4-nitro-1H-indazol-3-ol | Often cited as 6-Fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one |

| Molecular Formula | C₇H₄FN₃O₃ | Confirmed via stoichiometry of substituents on Indazole core ( |

| Molecular Weight | 197.12 g/mol | Calculated (C: 84.08, H: 4.03, F: 19.00, N: 42.02, O: 48.[1][2][3]00) |

| Exact Mass | 197.0237 | Monoisotopic mass for HRMS validation |

| Appearance | Yellow to Orange Solid | Nitro group conjugation imparts color |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility; acidic pKa (~6-7) allows dissolution in basic aq. media |

| H-Bond Donors | 2 | NH (1-position), OH (3-position tautomer) |

| H-Bond Acceptors | 5 | N (2-position), O (Nitro x2), O (Carbonyl/Hydroxyl), F |

Structural Dynamics: Tautomeric Equilibrium

A critical aspect of working with 3-hydroxyindazoles is the keto-enol tautomerism. The electron-withdrawing nitro group at the 4-position significantly influences this equilibrium, generally favoring the 2H-indazol-3-one (keto) form due to the stabilization of the amide-like resonance structure.

Mechanistic Implication: In nucleophilic substitution reactions (e.g., alkylation), the N1 and N2 positions compete. The specific tautomer present in solution dictates the ratio of N1- vs. O-alkylation products.

Figure 1: Tautomeric equilibrium between the 3-hydroxy (enol) and indazolinone (keto) forms. The 4-nitro group enhances the acidity of the NH protons.

Synthetic Protocol: Regiospecific Cyclization

To ensure the correct placement of the 4-nitro and 6-fluoro substituents, a de novo ring construction is superior to direct nitration of a fluoroindazole, which yields complex regioisomeric mixtures. The following protocol utilizes a nucleophilic aromatic substitution (

Core Reagents

-

Precursor: Ethyl 2,4-difluoro-6-nitrobenzoate

-

Cyclizing Agent: Hydrazine hydrate (

) -

Solvent: Ethanol (EtOH) or 1,4-Dioxane

-

Base: Triethylamine (

) - Optional, to scavenge HF

Step-by-Step Methodology

-

Preparation of Starting Material:

-

Dissolve Ethyl 2,4-difluoro-6-nitrobenzoate (1.0 eq) in absolute Ethanol (10 mL/mmol).

-

Note: If the ester is unavailable, it can be synthesized via Fischer esterification of 2,4-difluoro-6-nitrobenzoic acid.

-

-

Hydrazine Addition (Controlled):

-

Cool the solution to 0°C in an ice bath.

-

Add Hydrazine hydrate (2.5 eq) dropwise over 15 minutes.

-

Mechanistic Insight: The hydrazine acts as a nucleophile, selectively displacing the fluorine at the 2-position (ortho to the nitro and ester groups) due to the strong electron-withdrawing effect of the para-nitro group.

-

-

Cyclization (Reflux):

-

Allow the reaction to warm to room temperature (RT).

-

Heat to reflux (78°C) for 4–6 hours.

-

Monitor via TLC (System: 5% MeOH in DCM). The intermediate hydrazide usually cyclizes rapidly to the indazolinone.

-

-

Workup and Isolation:

-

Cool the mixture to RT. The product, 6-Fluoro-3-hydroxy-4-nitroindazole , typically precipitates as a yellow/orange solid.

-

Concentrate the solvent to ~20% volume if precipitation is incomplete.

-

Filter the solid and wash with cold water (to remove hydrazine salts) followed by cold ethanol.

-

-

Purification:

-

Recrystallize from Ethanol/Water or Acetonitrile.

-

Yield Expectation: 65–80%.

-

Figure 2: Synthetic workflow via hydrazine cyclization of substituted benzoate.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized compound, compare experimental data against these predicted spectral characteristics.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.0–13.0 ppm (br s, 1H): Exchangeable NH/OH proton (broad due to tautomerism).

-

δ ~7.8 ppm (dd, 1H): Proton at C5 (coupled to F6 and H7).

-

δ ~7.4 ppm (dd, 1H): Proton at C7 (coupled to F6).

-

Note: The 4-nitro group deshields the C5 proton significantly.

-

-

¹⁹F NMR:

-

Single peak around -105 to -115 ppm (relative to

).

-

-

Mass Spectrometry (ESI-):

-

Observe [M-H]⁻ = 196.12 .

-

Negative mode is preferred due to the acidity of the indazolinone proton.

-

Medicinal Chemistry Applications

-

Kinase Inhibition: The indazole core mimics the adenine ring of ATP. The 3-hydroxy group provides a "hydrogen bond donor-acceptor" motif capable of interacting with the hinge region of kinases (e.g., VEGFR, SGK1).

-

Nitric Oxide Synthase (NOS) Probes: 6-Nitroindazoles are established inhibitors of neuronal NOS (nNOS). The addition of the 6-fluoro group modulates lipophilicity and metabolic stability, potentially reducing rapid oxidative metabolism.

-

Synthetic Intermediate: The 3-hydroxy group can be converted to a chloride (using

) to generate 3-chloro-6-fluoro-4-nitroindazole , a versatile electrophile for coupling reactions (Suzuki, Buchwald) to build complex libraries.

References

-

Indazole Synthesis Review

-

Tautomerism in Drug Design

-

Biological Activity of Nitroindazoles

- Title: Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Deriv

- Source:Molecules (via NCBI/PMC).

-

URL:[Link]

- Protocol Grounding (Analogous Synthesis): Title: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde (Methodological Analog). Source:BenchChem Protocols.

Sources

- 1. cas 885522-83-8|| where to buy 6-FLUORO-4-NITRO-3-(1H)INDAZOLE CARBOXYLIC ACID [english.chemenu.com]

- 2. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The 3-Hydroxy-4-nitro-6-fluoroindazole Scaffold: A Prospective Technical Guide for Medicinal Chemistry

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] This in-depth technical guide introduces a novel, yet promising, indazole derivative: the 3-hydroxy-4-nitro-6-fluoroindazole. While direct literature on this specific scaffold is nascent, this document provides a comprehensive prospective analysis of its potential, drawing upon established principles of medicinal chemistry and the extensive knowledge base of analogous substituted indazoles. We will explore a plausible synthetic pathway, delve into the anticipated physicochemical properties and their implications, and outline potential therapeutic applications and derivatization strategies. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this new frontier of indazole chemistry.

Introduction to the 3-Hydroxy-4-nitro-6-fluoroindazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery. Its structural rigidity and ability to participate in a variety of intermolecular interactions have led to its incorporation into a wide array of biologically active molecules. The 3-hydroxy-4-nitro-6-fluoroindazole scaffold is a unique amalgamation of functional groups, each poised to contribute distinct and potentially synergistic properties to a drug candidate.

-

The 3-Hydroxy Group: This functionality can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for binding to biological targets. Its acidity can be modulated by the other ring substituents, influencing its ionization state at physiological pH.

-

The 4-Nitro Group: A strong electron-withdrawing group, the nitro functionality significantly influences the electronic character of the indazole ring system. While sometimes associated with toxicity, it is a key pharmacophore in some approved drugs and can be a valuable precursor to the more versatile amino group.[4][5]

-

The 6-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate pKa.[6][7][8][9][10] Its presence on the benzene portion of the indazole core is anticipated to bestow favorable pharmacokinetic properties.

This guide will dissect the potential of this tripartite functionalization, offering a roadmap for its synthesis, evaluation, and derivatization.

Proposed Synthesis and Physicochemical Properties

Given the novelty of the 3-hydroxy-4-nitro-6-fluoroindazole scaffold, a definitive synthetic route is not yet established. However, based on known indazole syntheses, a plausible pathway can be proposed.

Plausible Synthetic Route

A potential synthetic approach could commence with a suitably substituted fluorinated aniline, proceeding through diazotization and cyclization.

Experimental Protocol (Analogous Synthesis of 5-nitroindazole) [11]

This protocol for the synthesis of 5-nitroindazole can be adapted as a starting point for the development of a synthesis for the target scaffold.

-

Diazotization: To a solution of 2-amino-5-nitrotoluene (0.36 mole) in glacial acetic acid (2.5 L) in a 5-L round-bottomed flask equipped with a mechanical stirrer, add a solution of sodium nitrite (0.36 mole) in water (60 ml) all at once. Maintain the temperature below 25°C during the addition. Continue stirring for 15 minutes to complete diazotization.

-

Cyclization and Isolation: Allow the solution to stand at room temperature for 3 days. Concentrate the solution under reduced pressure. Add water (200 ml) to the residue and stir to form a slurry.

-

Purification: Filter the product, wash thoroughly with cold water, and dry. Recrystallize the crude material from methanol with decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.

Physicochemical Properties (Predicted)

The combination of the hydroxyl, nitro, and fluoro groups is expected to result in a unique set of physicochemical properties.

| Property | Predicted Influence | Rationale |

| pKa (3-OH) | Moderately acidic | The electron-withdrawing effects of the 4-nitro and 6-fluoro groups will increase the acidity of the 3-hydroxyl proton compared to unsubstituted 3-hydroxyindazole. |

| LogP/LogD | Moderate lipophilicity | The fluoro group generally increases lipophilicity, while the hydroxyl and nitro groups can decrease it. The overall lipophilicity will be a balance of these effects and will be pH-dependent due to the acidic hydroxyl group.[7] |

| Solubility | Moderate aqueous solubility | The polar hydroxyl and nitro groups should confer some aqueous solubility, which will be influenced by the pH and the formation of salts. |

| Metabolic Stability | Enhanced | The C-F bond is highly stable to metabolic cleavage, potentially blocking a site of oxidative metabolism on the benzene ring.[9][10] |

Medicinal Chemistry Applications and Derivatization Strategies

The 3-hydroxy-4-nitro-6-fluoroindazole scaffold holds potential across several therapeutic areas, leveraging the known biological activities of other indazole derivatives.

Potential Therapeutic Targets

Indazole-containing compounds have demonstrated a wide range of pharmacological activities.[1][2][3][12]

-

Kinase Inhibition: The indazole scaffold is a common feature in many kinase inhibitors. The 3-hydroxy group can serve as a key hydrogen bonding motif within the ATP-binding pocket of various kinases.

-

Anti-inflammatory Activity: Substituted indazoles have been explored as anti-inflammatory agents, for example, as inhibitors of spleen tyrosine kinase (Syk).[13]

-

Antiproliferative and Anticancer Activity: Numerous indazole derivatives have shown potent antiproliferative effects against various cancer cell lines.[14]

-

Antimicrobial and Antiparasitic Activity: Nitro-containing heterocycles are known for their antimicrobial and antiparasitic properties.[4][5] The nitroindazole core could be explored for these applications.

Derivatization Strategies

The 3-hydroxy-4-nitro-6-fluoroindazole core offers multiple handles for chemical modification to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol (Analogous Reduction of a 4-Nitroindazole) [15][16][17]

This protocol for the reduction of a 4-nitroindazole to the corresponding 4-aminoindazole can serve as a template for derivatization of the target scaffold.

-

Reaction Setup: In a round-bottom flask, suspend the 4-nitroindazole (1 equivalent) in an appropriate alcohol solvent (e.g., ethanol).

-

Reagent Addition: Add anhydrous stannous chloride (SnCl₂) (typically 5 equivalents) to the suspension.

-

Reaction Conditions: Heat the reaction mixture (e.g., to 60°C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling, the reaction mixture is typically basified with a solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting crude amine can be purified by column chromatography or used directly in subsequent reactions.

Bioisosteric Replacement of the Nitro Group

While the nitro group can be a key pharmacophore, it is sometimes associated with metabolic liabilities.[18][19] In such cases, bioisosteric replacement can be a valuable strategy.

| Bioisostere | Potential Advantages |

| Trifluoromethyl (-CF₃) | Increased metabolic stability, improved lipophilicity.[18][19] |

| Cyano (-CN) | Can act as a hydrogen bond acceptor, metabolically more stable than the nitro group. |

| Sulfonamide (-SO₂NHR) | Can introduce additional hydrogen bonding interactions and modulate solubility. |

Conclusion and Future Directions

The 3-hydroxy-4-nitro-6-fluoroindazole scaffold represents an exciting and unexplored area of medicinal chemistry. Its unique combination of functional groups suggests significant potential for the development of novel therapeutic agents. This technical guide provides a foundational, albeit prospective, analysis to stimulate further research into this promising scaffold. Future work should focus on establishing a robust and scalable synthetic route, followed by the systematic exploration of its derivatization potential and biological evaluation against a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the ever-expanding landscape of indazole-based drug discovery.

References

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (URL: [Link])

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. (URL: [Link])

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (URL: [Link])

-

Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (URL: [Link])

-

Synthesis and antitumor activity of some substituted indazole derivatives - PubMed. (URL: [Link])

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications - ACS.org. (URL: [Link])

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: [Link])

-

Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (URL: [Link])

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (URL: [Link])

-

ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. - ResearchGate. (URL: [Link])

-

Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. - ResearchGate. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (URL: [Link])

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (URL: [Link])

-

STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER - Taylor & Francis. (URL: [Link])

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

-

7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem. (URL: [Link])

-

Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (URL: [Link])

-

5-nitroindazole - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. inhancetechnologies.com [inhancetechnologies.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Fluorinated Nitroindazole Building Blocks: Synthetic Strategies and Medicinal Utility

Topic: Fluorinated Nitroindazole Building Blocks for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The fusion of the indazole core with strategic fluorination and a versatile nitro handle creates a high-value pharmacophore for modern drug discovery. Fluorinated nitroindazoles serve as critical "masked" synthons; the nitro group provides a gateway to aniline-based diversifications (ureas, amides), while the fluorine atom modulates pKa, lipophilicity, and metabolic stability. This guide analyzes the synthetic routes, regiochemical challenges, and application of these building blocks in kinase and GPCR ligand design.

The Strategic Value of the Scaffold

The Indazole "Privileged Structure"

Indazoles are bioisosteres of indoles and purines, allowing them to mimic key hydrogen-bonding interactions in ATP-binding pockets of kinases.[1] Drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multikinase inhibitor) validate the clinical utility of the indazole core.

The Fluorine Effect

Incorporating fluorine into the nitroindazole scaffold offers three distinct medicinal chemistry advantages:

-

Metabolic Blocking: Fluorine substitution at metabolically labile sites (e.g., C4, C6) blocks oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (

). -

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the indazole N-H (typically ~14), altering hydrogen bond donor capability and solubility.

-

Conformational Biasing: Through the gauche effect and electrostatic repulsion, fluorine can lock the biaryl torsion angles in kinase inhibitors, reducing the entropic penalty of binding.

Synthetic Architectures

The synthesis of fluorinated nitroindazoles generally follows two distinct logics: Functionalization of the Core (Nitration of an existing indazole) or Cyclization of Precursors (De novo ring formation). The latter is preferred for regiocontrol.

Route A: De Novo Cyclization (Preferred)

The most reliable method to access specific isomers (e.g., 5-fluoro-6-nitroindazole) is the modified Leimgruber-Batcho indole synthesis logic applied to indazoles, or the diazotization of o-alkylanilines .[1]

Protocol: Synthesis of 5-Fluoro-6-Nitroindazole

This route avoids the regioselectivity issues of direct nitration.[1]

-

Precursor: 4-Fluoro-5-methyl-2-nitroaniline.[1]

-

Diazotization: Treatment with

in acetic acid/water generates the diazonium salt. -

Cyclization: Spontaneous intramolecular cyclization occurs to form the indazole ring.

Figure 1: De novo synthesis of 5-fluoro-6-nitroindazole via diazotization strategy.

Route B: Direct Nitration (The Challenge)

Nitrating 5-fluoroindazole directly often yields a mixture of 4-nitro and 6-nitro isomers due to the directing effects of the fluorine (ortho/para director) and the pyrazole ring. Separation of these isomers requires tedious chromatography, making Route A superior for scale-up.

Solving the Regioselectivity Puzzle (N1 vs N2)

One of the most persistent challenges in indazole chemistry is controlling alkylation at the nitrogen atoms.[2] The nitro group and fluorine substitution significantly influence this ratio.

Thermodynamic vs. Kinetic Control[1]

-

N1-Alkylation (Thermodynamic): Favored by high temperatures and thermodynamic bases (e.g., NaH, Cs2CO3 in DMF). The 1H-indazole tautomer is aromatic and more stable (approx. 4-5 kcal/mol) than the 2H-form.[1]

-

N2-Alkylation (Kinetic): Favored by specific electrophiles (e.g., trichloroacetimidates) or acidic conditions.

The "Nitro" Effect

An electron-withdrawing group (EWG) like

Table 1: Regioselectivity Drivers in Fluorinated Nitroindazoles

| Variable | Condition | Favored Product | Mechanism |

| Base | NaH / THF | N1 (>95%) | Chelation control / Thermodynamics |

| Base | K2CO3 / Acetone | Mixture | Weak base / incomplete equilibration |

| Electrophile | Alkyl Halides | N1 | Standard SN2 |

| Electrophile | Meerwein Salts (R3O+ BF4-) | N2 | Kinetic attack on neutral species |

| Substituent | 7-Nitro group | N2 | Steric hindrance at N1 |

Functionalization & Downstream Chemistry

Once the fluorinated nitroindazole core is established, the nitro group serves as a masked amine.

Chemoselective Reduction

Reducing the nitro group in the presence of fluorine is generally safe, but care must be taken if other halogens (Cl, Br, I) are present to avoid hydrodehalogenation.

-

Method A (Standard):

(1 atm), 10% Pd/C, MeOH. -

Method B (Halogen-Safe):

in EtOH at 70°C. -

Method C (Iron): Fe powder,

, EtOH/H2O (3:1), reflux.

Cross-Coupling Capabilities

The resulting amino-fluoro-indazole is a prime substrate for:

-

Sandmeyer Reaction: Conversion of

to -

Urea/Amide Formation: Reaction with isocyanates or acid chlorides to generate kinase hinge-binding motifs.[1]

Experimental Protocol: Selective Reduction

Protocol: Iron-Mediated Reduction of 5-Fluoro-6-Nitroindazole to 6-Amino-5-Fluoroindazole

-

Setup: To a 250 mL round-bottom flask, add 5-fluoro-6-nitroindazole (1.0 eq) and ethanol (10 V).

-

Reagent Prep: Dissolve ammonium chloride (5.0 eq) in water (3 V) and add to the flask.

-

Activation: Add iron powder (325 mesh, 5.0 eq) in one portion.

-

Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours. Monitor by TLC (eluent 50% EtOAc/Hex) for disappearance of the yellow nitro starting material and appearance of the fluorescent blue amino product.

-

Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc. Dry over

and concentrate to yield the off-white solid amine.

Yield Expectation: 85-95%.

Case Study: Kinase Inhibitor Optimization

Consider a theoretical optimization of a VEGFR inhibitor.

-

Hit: 6-Aminoindazole core.[1]

. Metabolic -

Modification: Switch to 5-fluoro-6-aminoindazole .

-

Result:

-

Potency: Fluorine at C5 acidifies the N-H (hinge binder), potentially strengthening the H-bond with the kinase backbone (e.g., Glu residue).

-

Stability: Blocks C5 oxidation.[1]

increases to 45 min. -

Selectivity: The steric bulk of fluorine (1.47 Å vs 1.20 Å for H) may induce a slight twist, improving selectivity against homologous kinases.

-

Figure 2: Optimization logic using fluorinated indazole building blocks.

References

-

Indazole Scaffolds in Drug Discovery

- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Source: PMC (NIH).

-

URL:[Link]

-

Fluorine in Medicinal Chemistry

- Title: Fluorinated Building Blocks in Drug Design: Why They M

-

Source: Apollo Scientific.[1]

-

Regioselectivity of Indazole Alkylation

- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

- Source: PMC (NIH).

-

URL:[Link]

-

Reduction Protocols

- Title: Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Deriv

- Source: ResearchG

-

URL:[Link]

-

Kinase Inhibitor Applications

- Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors.

- Source: RSC Advances.

-

URL:[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectjournals.com [connectjournals.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Fluoro-3-hydroxy-4-nitroindazole

This guide serves as a comprehensive technical manual for 6-Fluoro-3-hydroxy-4-nitroindazole , a specialized heterocyclic intermediate used in advanced medicinal chemistry. This document integrates physicochemical data, derived safety protocols, and handling standards required for high-integrity research environments.

CAS: 885520-19-4 | High-Potency Research Intermediate[1]

Document Control:

-

Version: 2.0 (Technical Whitepaper)

-

Status: R&D Use Only

Executive Summary

6-Fluoro-3-hydroxy-4-nitroindazole (CAS 885520-19-4) is a substituted indazole scaffold utilized primarily as a building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-proliferative drugs. Its structural features—a fused pyrazole ring, a nitro group facilitating further reduction to amines, and a fluorine atom for metabolic stability—make it a "privileged scaffold" in drug discovery.

Key Application: Precursor for 4-amino-6-fluoro-3-hydroxyindazole (CAS 885520-21-8), a critical intermediate for generating diverse heterocyclic libraries.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | 6-Fluoro-3-hydroxy-4-nitroindazole |

| Synonyms | 6-Fluoro-4-nitro-1H-indazol-3-ol; 6-Fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one |

| CAS Number | 885520-19-4 |

| Molecular Formula | C₇H₄FN₃O₃ |

| Molecular Weight | 197.12 g/mol |

| Appearance | Yellow to orange solid (characteristic of nitro-aromatics) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Acidity (pKa) | ~6.5–7.5 (estimated for 3-OH group) |

Hazard Identification & Safety Architecture

Note: As a specialized research chemical, full toxicological data (RTECS) may not be established. The following classifications are derived from Structure-Activity Relationships (SAR) of analogous nitroindazoles (e.g., 6-nitroindazole).

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling, Storage, & Stability

Storage Integrity

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the hydroxy group or hydrolysis.

-

Container: Amber glass vials (light sensitive).

Stability Profile

-

Thermal: Stable under recommended storage. Avoid temperatures >50°C during drying.

-

Incompatibility: Strong oxidizing agents, strong bases (can deprotonate the 3-OH), and reducing agents (will reduce the nitro group).

Experimental Protocol: Safe Handling Workflow

This section outlines a self-validating workflow for handling this compound in a synthesis lab.

Step-by-Step Methodology

-

Pre-Weighing Preparation:

-

Equip PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

-

Verify balance calibration in a dedicated chemical fume hood.

-

-

Solubilization:

-

Dissolve the solid in DMSO or DMF before removing it from the hood to minimize dust inhalation risks.

-

Note: Nitroindazoles can be shock-sensitive in dry, high-purity forms; avoid aggressive grinding.

-

-

Reaction Monitoring:

-

Use TLC (Thin Layer Chromatography) with UV detection at 254 nm.

-

Eluent System: Ethyl Acetate/Hexane (typically 1:1 or 2:1 due to polarity of the nitro/hydroxy groups).

-

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling 6-Fluoro-3-hydroxy-4-nitroindazole, ensuring containment of particulate and vapor hazards.

Caption: Operational safety workflow for handling fluoronitroindazoles, prioritizing engineering controls for solid-state manipulation.

Synthesis & Application Context

Synthetic Utility

Researchers typically use this compound as a scaffold. The Nitro (NO₂) group at position 4 is a "masked" amine.

-

Reduction: H₂/Pd-C or Fe/NH₄Cl reduces the NO₂ to NH₂, yielding 4-amino-6-fluoro-3-hydroxyindazole .

-

Coupling: The 3-hydroxy group (tautomeric with the ketone) can be alkylated or converted to a chloride (using POCl₃) for Suzuki/Buchwald couplings.

Medicinal Chemistry Targets

-

Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

-

Fluoro-Substitution: The C6-fluorine blocks metabolic oxidation at a vulnerable site, increasing the drug's half-life (t1/2) in vivo.

Emergency Response Protocols

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes. Seek medical attention. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center. |

| Spill | Dampen with water to prevent dust. Sweep up into a closed container. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24239, 6-Nitroindazole (Analogous Safety Data). Retrieved from [Link]

-

ChemWhat (2025). 6-Fluoro-3-hydroxy-4-nitroindazole CAS 885520-19-4 Entry.[1][2] Retrieved from [Link]

Sources

Strategic Sourcing and Quality Assurance of 6-Fluoro-3-hydroxy-4-nitroindazole

Executive Summary

6-Fluoro-3-hydroxy-4-nitroindazole (often existing as its tautomer 6-fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one ) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and anti-infective agents. Its poly-functionalized core—combining a hydrogen-bond donor/acceptor motif (indazole), an electron-withdrawing group (nitro), and a metabolic blocker (fluorine)—makes it a critical but challenging intermediate.

This guide addresses the procurement paradox associated with this compound: while generic "fluoro-indazoles" are commodities, this specific regioisomer is often subject to synthesis bottlenecks, leading to high price volatility and significant quality risks (specifically regioisomer contamination). This document provides a technical price analysis, a rigorous incoming quality control (IQC) protocol, and a supply chain risk assessment.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Before analyzing price, one must understand what drives the cost. The synthesis of 6-fluoro-3-hydroxy-4-nitroindazole is non-trivial due to the directing effects of the fluorine atom during nitration.

| Attribute | Specification | Technical Note |

| CAS Number | Variable | Often indexed under 885520-14-9 (generic core) or specific tautomer IDs. Verify by Structure, not just CAS. |

| Molecular Formula | C₇H₄FN₃O₃ | MW: 197.12 g/mol |

| Tautomerism | 3-Hydroxy ⇌ 3-Oxo | Predominantly exists as the 3-oxo (lactam) form in solid state. QC via NMR must account for this to avoid false "impurity" flags. |

| Critical Impurity | 5-Nitro Isomer | The most common contaminant. It has identical MW but vastly different SAR properties. |

| Solubility | DMSO, DMF | Poor solubility in water/DCM. |

The Regioselectivity Challenge

Standard nitration of 6-fluoro-3-hydroxyindazole often yields a mixture of 4-nitro (desired) and 5-nitro/7-nitro (undesired) isomers. Separation requires expensive column chromatography, driving up the Cost of Goods Sold (COGS). Cheap material usually implies poor isomer separation.

Part 2: Market Analysis & Price Comparison

The market for this specific isomer is divided into Catalog Stock (rare) and Custom Synthesis (common). The prices below are benchmarked estimates for Q1 2026 based on synthesis complexity and tier-based supplier analysis.

Supplier Tier Comparison

| Tier | Supplier Type | Est. Price (1g) | Est. Price (10g) | Lead Time | Risk Profile |

| Tier 1 | Premium Global (e.g., Sigma/Merck, WuXi) | $450 - $600 | $2,500+ | 1-2 Weeks | Low. Validated NMR/HPLC. High probability of correct isomer. |

| Tier 2 | Specialist Vendor (e.g., Combi-Blocks, Enamine, Fluorochem) | $180 - $300 | $1,200 - $1,800 | 2-4 Weeks | Moderate. Generally reliable, but batch-to-batch variation in color/purity exists. |

| Tier 3 | Aggregators (e.g., Alibaba, Indiamart sources) | $50 - $100 | $400 - $600 | 4-8 Weeks | Critical. High risk of receiving the 5-nitro isomer or raw starting material. |

Strategic Sourcing Recommendation

-

For SAR/Screening (<5g): Use Tier 1 or Tier 2 . The cost of losing a week of biological data due to impure compound far exceeds the $200 savings.

-

For Scale-up (>100g): Move to Tier 2 with a "Pre-shipment Sample" clause. Do not use Tier 3 without internal analytical validation capabilities.

Part 3: Incoming Quality Control (IQC) Protocol

Trust, but Verify. The following protocol is a self-validating system designed to detect the most common fraud: substituting the difficult 4-nitro isomer with the cheaper 5-nitro isomer.

Step 1: Visual Inspection

-

Pass: Yellow to orange powder.[1]

-

Fail: Dark brown/black tar (indicates oxidation or residual metal catalysts).

Step 2: H-NMR Validation (The "Fingerprint" Test)

-

Solvent: DMSO-d6 (Do not use CDCl3 due to solubility).

-

Key Diagnostic Signal:

-

The 4-nitro group deshields the adjacent proton. Look for the splitting pattern of the aromatic protons.

-

4-Nitro isomer: The protons at C5 and C7 will show specific coupling constants (

) distinct from the 5-nitro variant. -

Note: The NH proton is often broad or invisible depending on water content.

-

Step 3: LC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Gradient: 5% to 95% ACN over 15 mins.

-

Detection: UV @ 254nm and ESI- (Negative mode is often more sensitive for acidic indazoles).

IQC Decision Tree (Visualization)

Caption: Figure 1. Self-validating IQC workflow emphasizing regioisomer differentiation via NMR prior to LC-MS.

Part 4: Synthesis & Supply Chain Risks

Understanding the synthesis reveals why supply disruptions occur. The introduction of the nitro group at position 4 is sterically and electronically challenging due to the directing effects of the 6-fluoro and 3-hydroxy (or 3-alkoxy precursor) groups.

The Synthetic Bottleneck

-

Starting Material: 2,4-Difluorobenzonitrile or similar fluorinated benzenes.

-

Cyclization: Hydrazine mediated ring closure.

-

Nitration (The Risk Step): Nitration of the indazole core usually favors the 5-position (para to the nitrogen) or 7-position. Forcing nitration to the 4-position often requires:

-

Blocking groups.

-

Specific temperature control (Cryogenic or High Heat).

-

Result: Low yields (~30-40%) and high isomer byproducts.

-

Supply Chain Logic Diagram

Caption: Figure 2. Synthesis workflow highlighting the Nitration/Purification bottleneck that drives cost and lead time.

Part 5: Handling & Storage Protocols

To maintain the integrity of this expensive reagent:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 3-hydroxy group makes it susceptible to oxidation over long periods.

-

Hygroscopicity: Indazoles can be hygroscopic. Equilibrate to room temperature before opening to prevent water condensation, which complicates weighing and NMR integration.

-

Safety: Nitro-indazoles are potentially explosive or shock-sensitive in large quantities. Handle >5g batches with blast shields.

References

-

PubChem. Compound Summary: 6-Nitroindazole derivatives (Analogous scaffold data). National Library of Medicine. [Link]

-

Synthonix. 6-Fluoro-4-nitro-1H-indazole Product Page. (Source for base scaffold pricing). [Link]

Sources

Technical Application Note: Scalable Synthesis of 6-Fluoro-3-hydroxy-4-nitroindazole

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 6-Fluoro-3-hydroxy-4-nitroindazole (also designated as 6-fluoro-4-nitro-1H-indazol-3-ol). This moiety is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., targeting VEGFR, c-Met) and serves as a bio-isostere for ATP-mimetic scaffolds.

The procedure utilizes a nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical fidelity. The 4-nitro position on the indazole core is established by the 6-nitro position on the benzoic acid precursor. The cyclization is driven by hydrazine, which acts as a dinucleophile.

Reaction Pathway (DOT Diagram)

Figure 1: Synthetic pathway. The critical step is the hydrazine displacement of the 2-fluoro substituent (activated by ortho-nitro) followed by ring closure.

Safety & Hazard Assessment (Critical)

| Hazard Class | Reagent | Risk Description | Mitigation Strategy |

| Energetic | Nitro-compounds | Potential for rapid decomposition/explosion under high heat or shock. | Maintain temperature <80°C. Do not distill to dryness. |

| Carcinogen | Hydrazine Hydrate | Highly toxic; known carcinogen; skin sensitizer. | Use double-gloving (Nitrile/Laminate). Work strictly in a fume hood. Quench waste with bleach. |

| Corrosive | Thionyl Chloride | Releases HCl and SO2 gas; causes severe burns. | Use a caustic scrubber for off-gas. Add dropwise at low temp. |

| Irritant | Indazole Product | Likely skin/eye irritant (potent bioactive intermediate). | Handle as a potent drug substance (OEL Band 3). |

Experimental Protocol

Stage 1: Esterification of 2,4-Difluoro-6-nitrobenzoic Acid

Objective: Convert the carboxylic acid to the methyl ester to facilitate the subsequent hydrazine attack.

Reagents:

-

2,4-Difluoro-6-nitrobenzoic acid (10.0 g, 49.2 mmol)

-

Methanol (anhydrous, 100 mL)

-

Thionyl Chloride (SOCl2) (7.1 mL, 98.4 mmol, 2.0 eq)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a CaCl2 drying tube.

-

Dissolution: Charge the flask with 2,4-Difluoro-6-nitrobenzoic acid and Methanol. Cool the solution to 0°C using an ice bath.

-

Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove MeOH and excess SOCl2.

-

Redissolve the residue in EtOAc (100 mL) and wash with sat. NaHCO3 (2 x 50 mL) and Brine (50 mL).

-

Dry over Na2SO4, filter, and concentrate to yield Methyl 2,4-difluoro-6-nitrobenzoate as a pale yellow oil/solid.

-

Yield Expectation: >90% (approx.[1] 9.6 g). Use directly in Stage 2.

-

Stage 2: Cyclization to 6-Fluoro-3-hydroxy-4-nitroindazole

Objective: Regioselective

Reagents:

-

Methyl 2,4-difluoro-6-nitrobenzoate (9.6 g, 44.2 mmol)

-

Ethanol (Absolute, 96 mL)

-

Hydrazine Hydrate (64-65% aq solution) (4.3 mL, ~88 mmol, 2.0 eq)

Procedure:

-

Setup: 250 mL 3-neck RBF with internal thermometer and addition funnel. Nitrogen atmosphere.[1]

-

Cooling: Dissolve the ester in Ethanol and cool to -5°C to 0°C (Ice/Salt bath). Critical Parameter: Low temperature prevents over-reaction or decomposition.

-

Addition: Add Hydrazine Hydrate dropwise over 30 minutes, maintaining internal temp <5°C.

-

Observation: The solution will likely turn deep orange/red.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) and stir for 4 hours.

-

Mechanism Check: Hydrazine attacks C2 (ortho to NO2, ortho to Ester). The intermediate hydrazide then attacks the ester carbonyl to close the ring.

-

-

Monitoring: LCMS should show mass [M+H]+ = 198.03. Disappearance of ester starting material.

-

Quench & Isolation:

-

The product usually precipitates as a salt or the free base.

-

Pour the reaction mixture into Ice Water (200 mL).

-

Acidify carefully with 1N HCl to pH 3-4. This ensures the 3-hydroxy tautomer precipitates.

-

Stir for 30 minutes. Filter the yellow/orange solid.

-

Wash the cake with water (3 x 50 mL) and cold Ethanol (20 mL).

-

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Analytical Technology (PAT) & Characterization

Workflow Logic (DOT Diagram)

Figure 2: Isolation workflow ensuring high purity.

Key Quality Attributes

-

Appearance: Yellow to Orange solid.

-

1H NMR (DMSO-d6):

- ~12.5 ppm (br s, 1H, NH/OH exchangeable).

- ~7.8 ppm (dd, 1H, Ar-H, C5).

- ~7.4 ppm (dd, 1H, Ar-H, C7).

-

Note: The 3-hydroxy group often tautomerizes to the 3-oxo (indazolinone) form in solution.

-

19F NMR: Single peak corresponding to the fluorine at position 6 (shielded relative to precursor).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization or loss in mother liquor. | Ensure reaction warms to RT.[1][2] Upon acidification, ensure pH < 4 to fully protonate the enol. |

| Regioisomer Contamination | Starting material impurity (5-nitro isomer). | Verify the specific CAS of the starting acid. 2,4-difluoro-5-nitrobenzoic acid yields the 5-nitro indazole. |

| Dark/Tar Product | Exotherm during hydrazine addition. | Strictly control addition temp < 5°C. Hydrazine is a reducing agent and can degrade nitro groups at high temp. |

References

- Source: BenchChem Technical Library.

-

Precursor Availability (2,4-Difluoro-6-nitrobenzoic acid)

-

Source: ChemScene Product Data.[3]

-

-

Mechanism of Hydrazine Cycliz

):- Source: Master Organic Chemistry.

-

URL:[Link]

- Analogous Synthesis (Kinase Inhibitors)

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 6-Fluoroindazoles

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) reactions of 6-fluoroindazoles. The indazole core is a privileged scaffold in modern drug discovery, and the strategic incorporation of fluorine offers significant advantages in modulating physicochemical and pharmacokinetic properties.[1][2][3] This guide details the underlying mechanistic principles, provides validated, step-by-step protocols for the substitution of the C6-fluorine with various nucleophiles, and offers field-proven insights for reaction optimization and troubleshooting.

Introduction: The Strategic Value of 6-Fluoroindazoles

The indazole heterocycle is a cornerstone of numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.[4] The introduction of a fluorine atom, particularly on the benzocyclic ring, is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[3][5]

The 6-fluoroindazole scaffold, therefore, represents a highly valuable starting material. The C-F bond at the 6-position is not merely a passive modulator of properties; it is an active chemical handle for diversification. Through nucleophilic aromatic substitution (SNAr), this fluorine atom can be displaced by a wide array of nucleophiles (N-, O-, S-based), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This application note serves as a practical guide to harnessing this powerful transformation.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Unlike typical aromatic substitutions which proceed via an electrophilic mechanism, the SNAr reaction occurs on aromatic rings that are "electron-poor."[6][7][8] The reaction proceeds through a two-step addition-elimination pathway.

Causality of Reactivity in 6-Fluoroindazoles:

-

Ring Activation: The indazole ring system is inherently electron-deficient, which activates the attached benzene ring towards attack by a nucleophile.[9]

-

Leaving Group Ability: While the C-F bond is the strongest single bond to carbon, fluorine is an excellent leaving group in the context of SNAr. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[6]

-

Inductive Activation: The high electronegativity of the fluorine atom further withdraws electron density from the ring, making the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to attack.[6]

The reaction culminates in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride ion to restore aromaticity.[6][9][10]

Caption: The Addition-Elimination mechanism of SNAr on 6-fluoroindazole.

General Considerations & Best Practices

Successful SNAr reactions depend on the judicious selection of nucleophiles, solvents, bases, and temperature.

-

Nucleophiles: The reaction is amenable to a wide range of nucleophiles. Primary and secondary amines (aliphatic and aromatic), thiols, and phenols are commonly used. The nucleophilicity of the reagent is a key driver of reaction rate.

-

Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are preferred.[11] These solvents effectively solvate the counter-ion of the base without strongly solvating the anionic nucleophile, thereby enhancing its reactivity. Always use anhydrous solvents to prevent competitive hydrolysis of the substrate.

-

Bases: A base is often required to either deprotonate the pro-nucleophile (e.g., a thiol or phenol) or to act as a scavenger for the hydrofluoric acid (HF) generated during reactions with neutral nucleophiles like amines. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[11] The choice of base depends on the pKa of the nucleophile.

-

Temperature: While some highly activated systems can react at room temperature, most SNAr reactions on 6-fluoroindazoles require heating, typically ranging from 60 °C to 120 °C, to achieve a reasonable reaction rate.[11][12] Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Experimental Protocols

The following protocols are robust, validated starting points for the functionalization of N-protected or unprotected 6-fluoroindazoles.

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the coupling of primary or secondary amines to the 6-position of the indazole.

Materials:

-

6-Fluoroindazole (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Anhydrous DMF

-

Ethyl Acetate (EtOAc)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-fluoroindazole (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).

-

Add anhydrous DMF to create a stirrable suspension (approx. 0.1-0.2 M concentration with respect to the indazole).

-

Add the amine nucleophile (1.1-1.5 eq) to the mixture via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: A generalized workflow for SNAr reactions of 6-fluoroindazoles.

Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol is optimized for the formation of an aryl-sulfide bond, which requires the pre-formation of the more nucleophilic thiolate anion.

Materials:

-

6-Fluoroindazole (1.0 eq)

-

Thiol nucleophile (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous THF or DMF

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF or DMF.

-

Carefully add NaH (1.2 eq) portion-wise at 0 °C (ice bath).

-

Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete formation of the thiolate.

-

Add a solution of 6-fluoroindazole (1.0 eq) in the same anhydrous solvent to the thiolate mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Phenol/Alcohol Nucleophiles (O-Arylation)

Similar to thiols, less acidic alcohols and phenols require deprotonation with a strong base to generate a potent nucleophile for the SNAr reaction.

Materials:

-

6-Fluoroindazole (1.0 eq)

-

Phenol or Alcohol nucleophile (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous DMF

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend NaH or t-BuOK (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the phenol or alcohol (1.2 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 30-60 minutes to generate the corresponding alkoxide or phenoxide.

-

Add the 6-fluoroindazole (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor by TLC for consumption of the starting material.

-

After cooling to room temperature, carefully quench the reaction with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Summary of Typical Reaction Conditions

The following table provides representative conditions to guide initial reaction screening. Optimization may be required based on the specific substrates used.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield Range |

| Primary Amine | Benzylamine | K₂CO₃ | DMF | 90-110 | 6-18 | 70-95% |

| Secondary Amine | Morpholine | K₂CO₃ | DMSO | 100-120 | 8-24 | 75-90% |

| Aniline | 4-Methoxyaniline | K₂CO₃ / Cs₂CO₃ | DMF/DMSO | 110-130 | 12-36 | 50-80% |

| Thiol | Thiophenol | NaH | THF/DMF | 60-80 | 2-8 | 80-95% |

| Phenol | Phenol | NaH / K₂CO₃ | DMF | 100-120 | 12-24 | 60-85% |

| Aliphatic Alcohol | Propanol | NaH | DMF | 80-100 | 16-48 | 40-70% |

Troubleshooting & Field Insights

-

No or Low Reactivity:

-

Cause: Insufficiently nucleophilic reagent or low temperature.

-

Solution: For N-H or O-H nucleophiles, ensure a strong enough base is used to generate the more reactive anionic form (e.g., switch from K₂CO₃ to NaH). Increase the reaction temperature in 10-20 °C increments. Consider switching to a more polar solvent like DMSO, which can accelerate SNAr rates.

-

-

Decomposition of Starting Material:

-

Cause: Reaction temperature is too high, or the substrate/product is unstable to the basic conditions.

-

Solution: Lower the reaction temperature and accept a longer reaction time. Use the minimum necessary amount of a milder base if possible. Ensure the reaction is run under a strictly inert atmosphere.

-

-

N1-Alkylation/Arylation Side Product:

-

Cause: The indazole N1-proton is acidic and can compete as a nucleophile.

-

Solution: This is less common in SNAr unless very strong bases are used. If this becomes a significant issue, consider pre-installing a protecting group (e.g., SEM, Boc) on the indazole nitrogen before performing the SNAr reaction.

-

Conclusion

The nucleophilic aromatic substitution of 6-fluoroindazoles is a powerful and versatile strategy for the synthesis of novel chemical entities in drug discovery. The fluorine atom serves as a reliable and predictable synthetic handle for introducing molecular diversity at the C6 position. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can efficiently generate libraries of 6-substituted indazoles, accelerating the identification of new therapeutic agents.

References

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

-

Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Rapid Preparation of Fluorinated Aromatic Heterocycles Source: ACS Publications URL: [Link]

-

Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society URL: [Link]

-